molecular formula C2HBrClF3 B1201992 1-Bromo-2-chloro-1,1,2-trifluoroethane CAS No. 354-06-3

1-Bromo-2-chloro-1,1,2-trifluoroethane

Cat. No. B1201992
CAS RN: 354-06-3
M. Wt: 197.38 g/mol
InChI Key: KFTODZKBBUMDQB-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-, is a compound with the molecular formula C2HBrClF3 . It has a molecular weight of 197.382 .


Synthesis Analysis

The synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane involves a reaction of HBr with C2ClF3 . The heat of hydrobromination at 367°K is -109.09 ± 0.95 kJ/mol .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-1,1,2-trifluoroethane can be viewed using Java or Javascript . The IUPAC Standard InChIKey is KFTODZKBBUMDQB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this species can be searched using the reaction search for this species . One such reaction is the formation of 1-Bromo-2-chloro-1,1,2-trifluoroethane from HBr and C2ClF3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane include a density of 1.9±0.1 g/cm3, boiling point of 54.0±8.0 °C at 760 mmHg, vapor pressure of 262.7±0.1 mmHg at 25°C, and enthalpy of vaporization of 28.5±3.0 kJ/mol . The flash point is -13.5±18.4 °C, and the index of refraction is 1.389 .

Scientific Research Applications

Medicine

1-Bromo-2-chloro-1,1,2-trifluoroethane: , also known as Halothane , has been primarily used as a general anesthetic . It is effective in inducing and maintaining anesthesia and does not increase saliva production, which is beneficial for intubation procedures. However, its use has declined due to side effects like irregular heartbeat, respiratory depression, and hepatotoxicity .

Environmental Science

In environmental science, Halothane has been identified as a contributor to ozone depletion . Its volatile nature and the presence of bromine and chlorine in its structure make it a concern for atmospheric chemistry studies.

Materials Science

This compound’s solvation properties have been studied using molecular simulations with free energy simulations, particularly in polarizable water and methanol . This research aids in understanding its behavior in various solvents, which is crucial for materials science applications.

Analytical Chemistry

Halothane: is used in analytical chemistry for its reaction thermochemistry data. The NIST Chemistry WebBook provides detailed information on its reactions, mass spectrum, and thermochemical data, which are essential for various analytical methods .

Organic Synthesis

In organic synthesis, Halothane serves as a fluorine-containing building block. It is used for constructing trifluoromethyl and difluoromethylene motifs found in multifunctional materials and biologically important molecules .

Industrial Processes

The thermophysical properties of Halothane are critically evaluated for industrial applications. Its boiling, melting points, and critical temperatures are particularly important for processes involving phase changes .

Pharmacology

Pharmacologically, Halothane affects the synthesis of 5-hydroxytryptamine in brain tissue, independent of its anesthetic properties. This effect is believed to occur at the tryptophan hydroxylase step, which is significant for understanding neurotransmitter pathways .

Biochemistry

In biochemistry, the compound’s interaction with enzymes and neurotransmitters is of interest. Studies on its inhibition of 5-hydroxytryptamine synthesis provide insights into the biochemical pathways within the brain .

Mechanism of Action

Target of Action

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as Halothane, is primarily used as an inhalation anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .

Mode of Action

Halothane reduces the blood pressure and frequently decreases the pulse rate and depresses respiration . It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability . It does so by decreasing the extent of gap junction mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .

Biochemical Pathways

In an effect believed to be independent of anesthesia, halothane inhibits the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue, probably at the tryptophan hydroxylase step . This could potentially affect various biochemical pathways involving serotonin, a key neurotransmitter involved in mood regulation, sleep, and other neurological functions.

Pharmacokinetics

Halothane is metabolized in the liver by the CYP2E1 enzyme . The metabolites are excreted via the kidneys and respiratory system . The blood/gas partition coefficient of halothane is 2.4, indicating its moderate induction and recovery time .

Result of Action

The primary result of halothane’s action is the induction of a state of general anesthesia, characterized by loss of sensation, including pain, and a lack of awareness . This makes it useful for surgical procedures.

Action Environment

The efficacy and stability of halothane can be influenced by various environmental factors. For instance, it has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol . This suggests that the solvent environment could potentially influence the action of halothane.

Safety and Hazards

The compound is classified as Eye Dam. 1 - Repr. 1B - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

properties

IUPAC Name

1-bromo-2-chloro-1,1,2-trifluoroethane
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InChI

InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTODZKBBUMDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70861887
Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Molecular Weight

197.38 g/mol
Source PubChem
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Product Name

1-Bromo-2-chloro-1,1,2-trifluoroethane

CAS RN

354-06-3
Record name 1-Bromo-2-chloro-1,1,2-trifluoroethane
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Record name 1,1,2-Trifluoro-1-bromo-2-chloroethane
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Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Record name 1-bromo-2-chloro-1,1,2-trifluoroethane
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Record name 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-chloro-1,1,2-trifluoroethane
Reactant of Route 2
1-Bromo-2-chloro-1,1,2-trifluoroethane

Q & A

Q1: What happens to 1-Bromo-2-chloro-1,1,2-trifluoroethane when exposed to UV light?

A: When excited at specific UV wavelengths, 1-Bromo-2-chloro-1,1,2-trifluoroethane undergoes photodissociation, meaning it breaks down into smaller fragments. [, ] The specific products and their behavior depend on the wavelength used.

  • At 157 nm: Both C-Cl and C-Br bonds break, with C-Cl bond rupture being favored. [] C-Br bond breaking occurs through two pathways: direct dissociation from an excited state and dissociation after internal conversion to a vibrationally excited ground state. []
  • At 193 nm: Only C-Br bond rupture is observed, and it proceeds through direct dissociation from the excited state. []

Q2: How does the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane differ from similar molecules?

A: Interestingly, the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane shows some differences compared to its close relative, halothane. [] While both molecules undergo halogen atom release upon UV irradiation, the branching ratio for Br and Cl atom formation is different. In 1-Bromo-2-chloro-1,1,2-trifluoroethane, Br atom formation is preferred, contrasting with halothane where Cl atom formation dominates. []

Q3: What insights do vector correlation studies provide about the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane?

A: Vector correlation studies, which analyze the orientation of the molecule and the exiting fragments, offer valuable information about the photodissociation process. [] In the case of 1-Bromo-2-chloro-1,1,2-trifluoroethane, these studies suggest that all photofragments (Br, Br*, and Cl) likely originate from a common excited state. [] Furthermore, the studies helped determine the angle between the transition dipole moment during photodissociation and the permanent dipole moment of the molecule to be 42 ± 15°. []

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